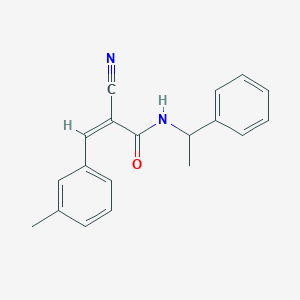
(Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide, also known as TAT-DP-2, is a small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied in scientific research due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in various disease processes. For example, (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which make it a promising candidate for the development of new therapeutic agents. However, one of the main limitations of using (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in a controlled manner.
Direcciones Futuras
There are several future directions for the scientific research of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide. One potential direction is the development of new therapeutic agents based on the chemical structure of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its specific targets in various disease processes. Finally, future studies could investigate the potential use of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide in combination with other therapeutic agents to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide is a multi-step process that involves the reaction of various chemical reagents under specific conditions. The synthesis of this compound has been described in several scientific publications, and it involves the use of various chemical reactions such as the Grignard reaction, the Wittig reaction, and the Hetero-Diels-Alder reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. Additionally, (Z)-2-Cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-14-7-6-8-16(11-14)12-18(13-20)19(22)21-15(2)17-9-4-3-5-10-17/h3-12,15H,1-2H3,(H,21,22)/b18-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYRIOJEVPMJV-PDGQHHTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)
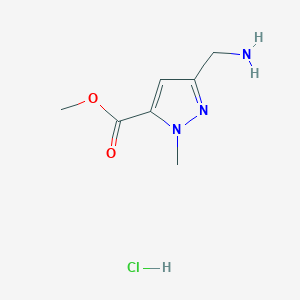
palladium(II)](/img/structure/B2388034.png)
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)
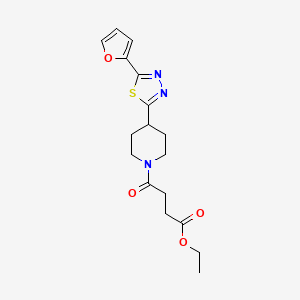
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)

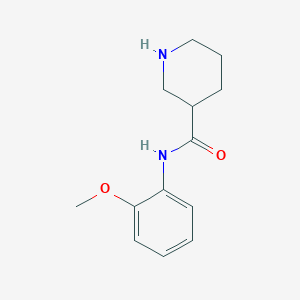

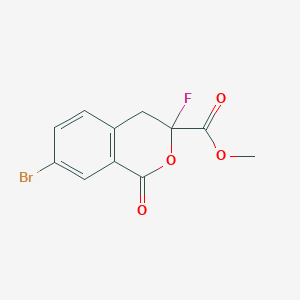

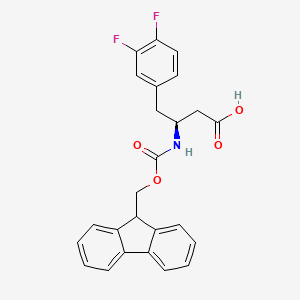
![N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2388052.png)